1-Bromo-2-fluorocyclohexane
Overview
Description
Synthesis Analysis
1-Bromo-2-fluorocyclohexane's synthesis involves halogenation reactions where fluorine and bromine atoms are introduced into the cyclohexane ring. Bromofluorination reactions, where both bromine and fluorine are simultaneously added, are crucial. The efficient synthesis of related bromo-fluoroalkanes demonstrates methods that could be adapted for 1-bromo-2-fluorocyclohexane, highlighting the role of dibromofluoromethane and photoredox catalysis in creating halogenated compounds (Chen et al., 2021).
Molecular Structure Analysis
The molecular structure and conformational preferences of halogenated cyclohexanes, such as 1-bromo-2-fluorocyclohexane, have been studied using techniques like gas-phase electron diffraction and quantum chemistry. Studies on similar molecules, like 1-bromo-1-silacyclohexane, reveal the existence of different conformers and the influence of halogen positioning on molecular stability and electronic properties (Belyakov et al., 2012).
Chemical Reactions and Properties
1-Bromo-2-fluorocyclohexane participates in various chemical reactions, such as eliminations, substitutions, and cycloadditions. Its reactivity is significantly influenced by the presence and position of the bromine and fluorine atoms. For instance, bromofluorination of arylcyclohexenes with specific reagents demonstrates Markovnikov-type regioselectivity and stereospecific anti additions, indicative of the nuanced reactivity patterns halogenated cyclohexanes can exhibit (Zupan, 1977).
Physical Properties Analysis
The physical properties of 1-bromo-2-fluorocyclohexane, such as boiling point, melting point, and solubility, are influenced by the halogen atoms' electronegativity and size. While specific data on 1-bromo-2-fluorocyclohexane might not be readily available, studies on similar halogenated cyclohexanes provide insights into how these atoms affect physical properties. The polarity and molecular dipole moments are particularly affected, as seen in the study of all-cis 1,2,3,4,5,6-hexafluorocyclohexane, which demonstrates the significant impact of fluorination on cyclohexane's physical characteristics (Keddie et al., 2015).
Chemical Properties Analysis
The chemical properties of 1-bromo-2-fluorocyclohexane, including reactivity towards nucleophiles and electrophiles, are shaped by the inductive and resonance effects of the bromine and fluorine atoms. These effects also influence the compound's acidity and stability. Research on the reactions of similar halogenated cyclopropanes and cyclohexanes underlines the complexity of their behavior in different chemical environments, such as solvolysis conditions, demonstrating the nuanced chemical properties these molecules possess (Aksenov et al., 1978).
Scientific Research Applications
Dehydrohalogenation Reactions
- Reactivity Analysis : Hudlický (1986) investigated the reactions of cis- and trans-1-Bromo-2-fluorocyclohexane with different reagents. The study found that cis-1-Bromo-2-fluorocyclohexane predominantly eliminated hydrogen bromide, yielding mainly 1-fluorocyclohexene, whereas trans-1-Bromo-2-fluorocyclohexane preferentially eliminated hydrogen fluoride when treated with sodamide (Hudlický, 1986).
Photolysis and Radical Formation
- Bromo- and Chloro-Substituted Derivatives : A study on the photolysis of 1-fluoro-2-halo-1,2-diphenylethanes by Kosmrlj and Sket (2000) provides insights into the reaction pathways and product formation, influenced by solvent polarity and halogen type. This research indicates the potential of 1-Bromo-2-fluorocyclohexane in radical formation and subsequent chemical reactions (Kosmrlj & Sket, 2000).
Conformational Analysis and Stability
- Conformational Preferences : Belyakov et al. (2013) conducted an ab initio study on fluorocyclohexane and 1-fluoro-1-silacyclohexane molecules, which could provide insights into the conformational preferences of similar molecules like 1-Bromo-2-fluorocyclohexane. This study highlights the equilibrium between axial and equatorial conformers, influenced by electronic and steric interactions (Belyakov et al., 2013).
Safety And Hazards
When handling 1-Bromo-2-fluorocyclohexane, it’s important to avoid breathing in dust, fume, gas, mist, vapors, or spray . It’s also recommended to wear protective gloves, clothing, and eye/face protection . This compound should be used only outdoors or in a well-ventilated area, and kept away from heat, sparks, open flames, and hot surfaces .
properties
IUPAC Name |
1-bromo-2-fluorocyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrF/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQRVGXSORXOCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938024 | |
Record name | 1-Bromo-2-fluorocyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30938024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-fluorocyclohexane | |
CAS RN |
17170-96-6, 656-57-5 | |
Record name | 1-Bromo-2-fluorocyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30938024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-2-fluorocyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.